2-[N-(benzenesulfonyl)-2-chloroanilino]-N-pyridin-3-ylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-pyridin-3-ylacetamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloroanilino moiety, and a pyridinylacetamide segment. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-pyridin-3-ylacetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This can be achieved by reacting benzenesulfonic acid or its salts with phosphorus oxychloride or phosphorus pentachloride . The resulting benzenesulfonyl chloride is then reacted with 2-chloroaniline to form the N-(benzenesulfonyl)-2-chloroaniline intermediate .
The next step involves the acylation of the intermediate with pyridin-3-ylacetic acid or its derivatives under appropriate conditions. This step typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the stoichiometry of the reagents. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-pyridin-3-ylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the 2-chloroanilino moiety can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzenesulfonyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can result in the formation of the corresponding carboxylic acid and amine .
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-pyridin-3-ylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity . The chloroanilino moiety can participate in various binding interactions, while the pyridinylacetamide segment may enhance the compound’s overall binding affinity and specificity . These interactions can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and have been studied for their biological activities.
Chloroaniline Derivatives: Compounds with the chloroanilino moiety are known for their antimicrobial properties.
Pyridinylacetamide Derivatives: These compounds are used in various pharmaceutical applications due to their bioactive properties.
Uniqueness
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-pyridin-3-ylacetamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable subject of study in various fields .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-17-10-4-5-11-18(17)23(27(25,26)16-8-2-1-3-9-16)14-19(24)22-15-7-6-12-21-13-15/h1-13H,14H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQMSYKKQJQPNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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